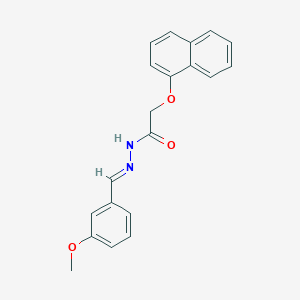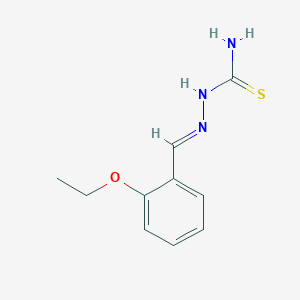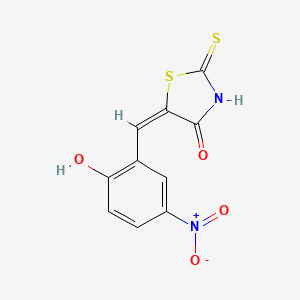
N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 2-hydroxybenzamide to introduce the nitro group. This is followed by the acylation of the resulting compound with 2,4-dimethylaniline under acidic conditions to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation, which can lead to cell death in cancer cells or reduced inflammation in other contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- 2,4-dimethylphenylamine
- 2,4-dimethylphenylhydrazine
Uniqueness
N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, or potency in its applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C15H14N2O4 |
|---|---|
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-9-3-5-13(10(2)7-9)16-15(19)12-8-11(17(20)21)4-6-14(12)18/h3-8,18H,1-2H3,(H,16,19) |
InChI-Schlüssel |
YPFRNPDCPIFETI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide](/img/structure/B11988724.png)
![2-(4-Bromophenyl)-9-chloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988735.png)

![4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988748.png)
![2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene](/img/structure/B11988754.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11988761.png)








